molecular formula C25H34O6 B107708 Kablicin CAS No. 18142-27-3

Kablicin

Cat. No. B107708
CAS RN: 18142-27-3
M. Wt: 430.5 g/mol
InChI Key: DUQNHNGKOWSZBF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kablicin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in the laboratory in 2010. Kablicin belongs to the class of compounds known as benzimidazoles, which are known to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Kablicin is not fully understood. However, it has been suggested that Kablicin exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. Kablicin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Kablicin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Kablicin has also been shown to possess antimicrobial activity against a variety of microorganisms.

Advantages And Limitations For Lab Experiments

One of the advantages of using Kablicin in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory in large quantities. This allows for easy access to the compound for research purposes. However, one of the limitations of using Kablicin in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities.

Future Directions

There are several future directions for research on Kablicin. One area of research could focus on investigating the mechanism of action of Kablicin. This could involve identifying the cellular targets that Kablicin interacts with and determining the downstream effects of this interaction. Another area of research could focus on investigating the potential use of Kablicin as a fluorescent probe for the detection of metal ions. This could involve optimizing the conditions for the detection of specific metal ions and investigating the sensitivity and selectivity of Kablicin as a probe. Finally, future research could focus on investigating the potential use of Kablicin as a therapeutic agent for the treatment of cancer and inflammatory diseases. This could involve conducting preclinical studies to determine the efficacy and safety of Kablicin in animal models of these diseases.

Synthesis Methods

The synthesis of Kablicin involves a series of chemical reactions that start with the reaction of 2-nitroaniline with a mixture of phosphorus oxychloride and dimethylformamide. This reaction results in the formation of 2-chloro-1-nitrobenzene, which is then reacted with 4-chloro-1,2-phenylenediamine in the presence of potassium carbonate to yield Kablicin.

Scientific Research Applications

Kablicin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Kablicin has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

18142-27-3

Product Name

Kablicin

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+

InChI Key

DUQNHNGKOWSZBF-RIYZIHGNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O

SMILES

CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O

Origin of Product

United States

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